1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
Overview
Description
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid is a complex organic compound that combines the structural features of azepane and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid typically involves a multi-step process. The initial step often includes the preparation of the intermediate 2-(2-Methoxy-4-prop-2-enylphenoxy)ethylamine. This intermediate is then reacted with azepane under controlled conditions to form the desired compound. The final step involves the addition of oxalic acid to obtain the oxalate salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-prop-2-enylphenoxy)ethylamine
- Azepane derivatives
- Oxalic acid derivatives
Uniqueness
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-13-19-11-6-4-5-7-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNDTDMDNSHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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